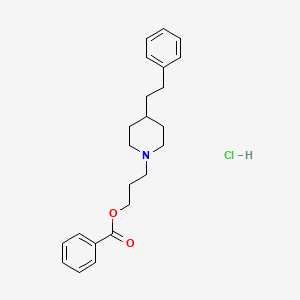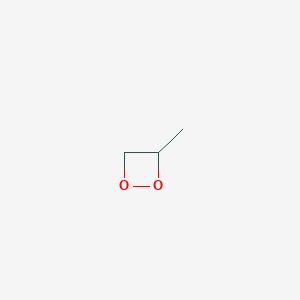
3-Methyl-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. This compound is particularly notable for its chemiluminescent properties, making it a subject of interest in various scientific fields. The structure of this compound consists of a four-membered ring with two adjacent oxygen atoms and two adjacent carbon atoms, one of which is substituted with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dioxetane typically involves the bromo hydroperoxide method. This method includes the reaction of an alkene with bromine and hydrogen peroxide in the presence of a base. The reaction proceeds through the formation of a bromohydroperoxide intermediate, which cyclizes to form the dioxetane ring .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of organic peroxide synthesis can be applied. These methods often involve controlled conditions to ensure safety and maximize yield, given the reactive nature of peroxides.
化学反应分析
Types of Reactions: 3-Methyl-1,2-dioxetane undergoes various chemical reactions, including:
Thermolysis: The compound decomposes upon heating, producing two carbonyl fragments, one of which may be in an excited state.
Chemiluminescence: The decomposition of this compound results in the emission of light, a property utilized in various applications.
Common Reagents and Conditions:
Oxidation: The presence of oxygen and a catalyst can facilitate the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound under controlled conditions.
Major Products Formed:
科学研究应用
3-Methyl-1,2-dioxetane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methyl-1,2-dioxetane involves the cleavage of the peroxide bond, leading to the formation of two carbonyl fragments. This process generates an electronically excited state, which emits light as it returns to the ground state . The molecular targets and pathways involved include:
Peroxide Bond Cleavage: Initiates the decomposition process.
Excited State Formation: Results in chemiluminescence.
相似化合物的比较
1,2-Dioxetane: The parent compound, which also exhibits chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with enhanced stability and luminescence.
1,3-Dioxetane: Another isomer with a different ring structure and stability profile.
Uniqueness of 3-Methyl-1,2-dioxetane: this compound is unique due to its specific substitution pattern, which enhances its chemiluminescent properties compared to other dioxetanes. The presence of the methyl group increases the yield of light emission, making it particularly useful in applications requiring high sensitivity .
属性
CAS 编号 |
78031-62-6 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
74.08 g/mol |
IUPAC 名称 |
3-methyldioxetane |
InChI |
InChI=1S/C3H6O2/c1-3-2-4-5-3/h3H,2H2,1H3 |
InChI 键 |
BFFQFGGITJXTFP-UHFFFAOYSA-N |
规范 SMILES |
CC1COO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


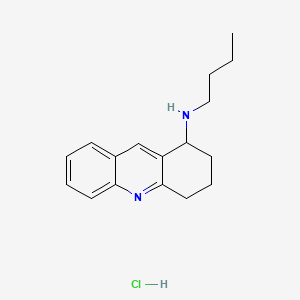
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
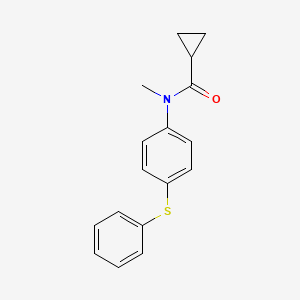
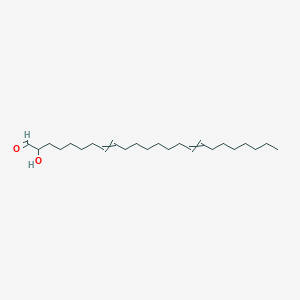
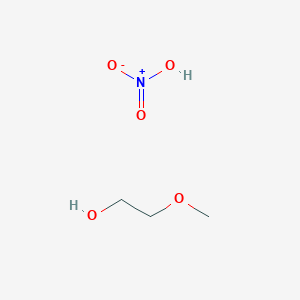
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
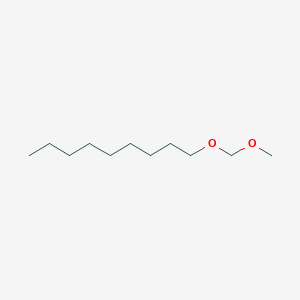
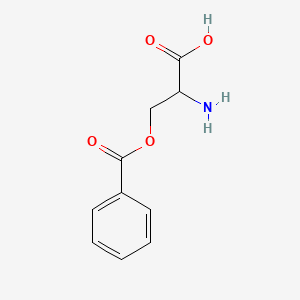
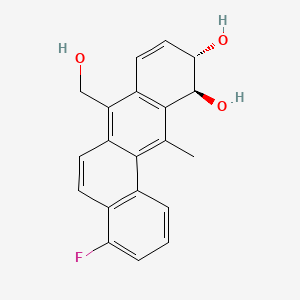
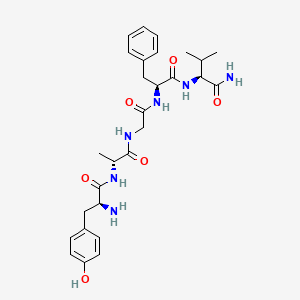
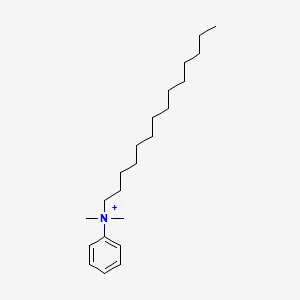
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
